molecular formula C15H10ClFN2O B14138076 7-chloro-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 1492-96-2

7-chloro-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B14138076
CAS No.: 1492-96-2
M. Wt: 288.70 g/mol
InChI Key: DSKVVFWHSNMUEI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-7-chloro-1H-1,4-benzodiazepine-2(3H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a fluorophenyl group and a chloro substituent, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-7-chloro-1H-1,4-benzodiazepine-2(3H)-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is synthesized through a cyclization reaction involving an ortho-diamine and a suitable carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the benzodiazepine core.

    Chlorination: The chloro substituent is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-7-chloro-1H-1,4-benzodiazepine-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

5-(4-Fluorophenyl)-7-chloro-1H-1,4-benzodiazepine-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, particularly in the central nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-7-chloro-1H-1,4-benzodiazepine-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-(4-Fluorophenyl)-7-chloro-1H-1,4-benzodiazepine-2(3H)-one is unique due to the presence of the fluorophenyl and chloro substituents, which may influence its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic benefits compared to other benzodiazepines.

Properties

CAS No.

1492-96-2

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

7-chloro-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10ClFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7H,8H2,(H,19,20)

InChI Key

DSKVVFWHSNMUEI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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